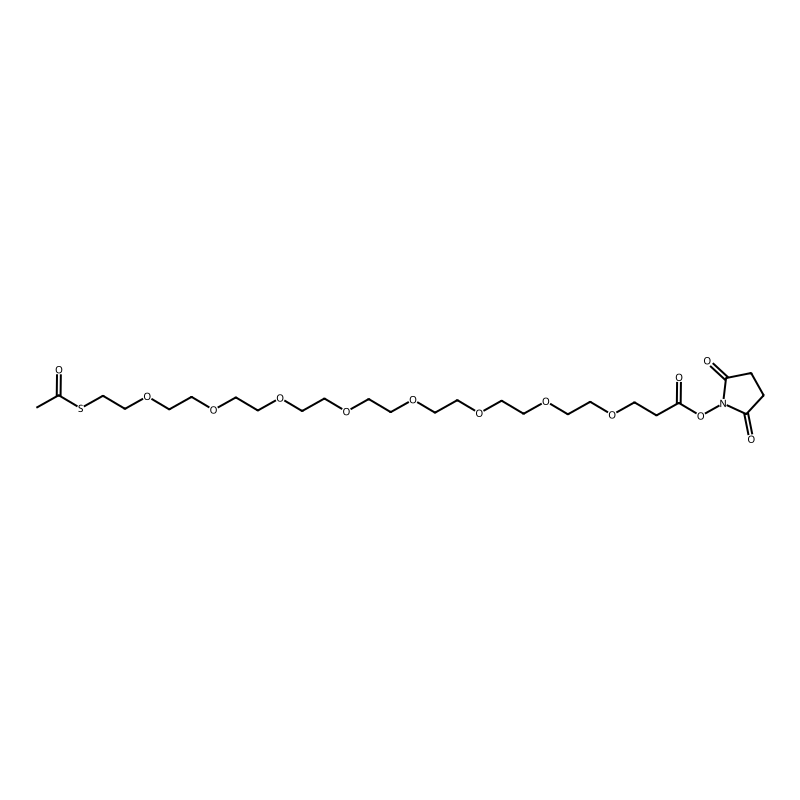

dPEG(R)8-SATA (S-acetyl-dPEG(R)8-NHS ester)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiolating Agent for Biomolecules

- dPEG(R)8-SATA contains an N-hydroxysuccinimidyl (NHS) ester group that reacts selectively with primary amines present on various biomolecules like proteins, antibodies, and peptides []. This reaction introduces a thiol (sulfhydryl) group onto the biomolecule.

- The thiol group serves as a versatile functional group for further conjugation reactions with other molecules containing thiol-reactive groups []. This allows researchers to attach probes, labels, or other biomolecules to the target molecule of interest.

Water-Soluble Alternative to SATA

- dPEG(R)8-SATA offers a significant advantage over the commonly used thiolation reagent, N-succinimidyl-S-acetylthioacetate (SATA) []. SATA suffers from poor water solubility, requiring organic solvents for its use.

- dPEG(R)8-SATA incorporates a hydrophilic dPEG(R)8 spacer, which renders the molecule water-soluble []. This enables researchers to perform bioconjugation reactions directly in aqueous buffers, eliminating the need for harsh organic solvents. Aqueous buffers are more biocompatible and provide a gentler environment for biological samples.

Enhancing Biomolecule Properties

- The dPEG(R)8 spacer in dPEG(R)8-SATA does more than just improve water solubility. This spacer arm introduces a chain of polyethylene glycol (PEG) units to the biomolecule after conjugation []. PEGylation, as it's called, offers several benefits:

- Increased water solubility: The hydrophilic PEG units further enhance the water solubility of the conjugated biomolecule [].

- Reduced aggregation: PEGylation can prevent biomolecules from clumping together, a phenomenon known as aggregation []. This improves the stability and functionality of the biomolecule in solution.

- Improved pharmacokinetics: In in vivo studies, PEGylation can extend the circulation time of biomolecules in the bloodstream by reducing interactions with proteins and cells []. This can be crucial for drug delivery applications.

dPEG(R)8-SATA, also known as S-acetyl-dPEG(R)8-NHS ester, is a specialized chemical compound that belongs to the class of poly(ethylene glycol) (PEG) derivatives. This compound is characterized by its unique structure, which includes an eight-unit polyethylene glycol chain linked to a S-acetyl group and an N-hydroxysuccinimide (NHS) ester. The dPEG(R) linker enhances water solubility and biocompatibility while minimizing immunogenicity and aggregation of proteins during conjugation processes .

The primary reaction involving dPEG(R)8-SATA is the formation of stable amide bonds through the reaction of the NHS ester with primary amines. This reaction occurs under physiological conditions, facilitating the conjugation of proteins, peptides, or other biomolecules to the dPEG(R)8-SATA linker. The acetyl group can be hydrolyzed under basic conditions, releasing the active NHS ester and allowing further functionalization or conjugation reactions .

dPEG(R)8-SATA exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. This property makes it useful in various applications, including drug delivery systems, where it can enhance the solubility and stability of therapeutic agents. Additionally, the dPEG(R) linker reduces non-specific interactions with biological tissues, improving the pharmacokinetics and biodistribution of conjugated drugs .

The synthesis of dPEG(R)8-SATA typically involves the following steps:

- Synthesis of dPEG(R): The polyethylene glycol chain is synthesized through polymerization techniques.

- Acetylation: The terminal hydroxyl groups of dPEG(R) are acetylated using acetic anhydride or acetyl chloride to introduce the S-acetyl group.

- Formation of NHS Ester: The acetylated dPEG(R) is then reacted with N-hydroxysuccinimide and a coupling agent (such as DCC or EDC) to form the NHS ester .

dPEG(R)8-SATA has a wide range of applications in bioconjugation and drug delivery:

- Protein Labeling: It is used for labeling proteins with fluorescent dyes or other markers for imaging studies.

- Therapeutic Conjugates: The compound is employed in creating antibody-drug conjugates for targeted cancer therapy.

- Biomaterial Development: It can be utilized in developing hydrogels or scaffolds for tissue engineering due to its biocompatibility .

Studies on dPEG(R)8-SATA have focused on its interaction with various biomolecules. These interactions are primarily characterized by:

- Thiol-Mediated Conjugation: The compound can react with thiol-containing molecules, allowing for selective labeling or crosslinking.

- Stability Assessments: Research has shown that conjugates formed with dPEG(R)8-SATA maintain stability under physiological conditions, which is crucial for therapeutic applications .

Several compounds share similarities with dPEG(R)8-SATA in terms of structure and application:

dPEG(R)8-SATA stands out due to its combination of a long PEG chain and an NHS ester functionality, which allows for versatile applications in bioconjugation while maintaining low immunogenicity and high solubility.

The cornerstone of dPEG production is the iterative Williamson-type ether coupling described by Quanta BioDesign’s stepwise scheme and later modified in solid-phase and liquid-phase variants [1] [2] [3].

| Reaction sequence (example) | Scale | Yield (%) | Purity by quantitative ¹H NMR (%) |

|---|---|---|---|

| HO-dPEG4-OH → TMB-O-dPEG4-OTs | 25 g | 75 [1] | 98.5 [1] |

| Bn-O-dPEG4-OTs + HO-dPEG4-O⁻K⁺ → Bn-O-dPEG8-OH | 18 g | 81 [1] | 98.0 [1] |

| Solid-phase cycle (deprotonation → coupling → detritylation) to Bn-O-dPEG12-OH | 4 g | 77 [2] | 97.5 [2] |

Key features

- Monoprotection strategy – Orthogonal protecting groups such as tetrahydropyranyl and 4-methoxybenzyl are alternated so that one terminus can react while the other remains inert, ensuring chain-length fidelity and preventing back-biting depolymerisation [1].

- High selectivity bases – Potassium tert-butoxide in tetrahydrofuran gives rapid, near-quantitative alkoxide formation with minimal elimination side-reactions [1].

- Mild temperatures – Room-temperature couplings limit anionic chain scission that would create shorter PEG contaminants [3].

- Chromatography-free work-up – Hydrophobic protecting groups allow extraction–wash sequences to replace silica columns, enabling >750 g batches of THP-O-dPEG8-OTHP at 73% overall yield [1].

Synthetic routes to heterobifunctional polyethylene glycol derivatives

After construction of HO-dPEG8-OH, the chain is desymmetrised in three steps to furnish dPEG 8-SATA.

| Step | Reagents / conditions | Typical isolated yield | Reference |

|---|---|---|---|

| 1. Thioacetyl introduction HO-dPEG8-OH → AcS-dPEG8-OH | Sodium hydride, bromoacetyl chloride, 0 °C → rt, THF | 79% | [1] |

| 2. Carboxyl activation AcS-dPEG8-OH → AcS-dPEG8-OSu | Succinic anhydride, DMAP, CH₂Cl₂ | 86% | [1] |

| 3. NHS ester formation AcS-dPEG8-OSu → AcS-dPEG8-NHS (dPEG 8-SATA) | Dicyclohexyl-carbodiimide, N-hydroxysuccinimide, 0 °C | 95% | [4] |

Because the acetyl-protected thiol is an electrophile under alkaline hydroxylamine deprotection, the final product remains bench-stable yet can be quantitatively converted to the free thiol immediately before conjugation [5].

Quality control and purity assessment protocols

Multiple orthogonal assays are applied to verify the single-molecule nature of dPEG 8-SATA.

| Technique | Purpose | Performance metrics |

|---|---|---|

| Quantitative ¹H NMR with internal calibrant | Absolute purity and mass balance | RSD < 1.0% for 97–99% purity [6] |

| Reversed-phase UPLC–charged aerosol detection | Residual free NHS, AcS-dPEG8-OH, and di-PEG contaminants | LOD 0.5 µg mL⁻¹; linearity r² > 0.999 [7] |

| High-resolution electrospray TOF-MS with ion-mobility calibration | Confirmation of exact mass 597.67 Da and absence of ±44 Da PEG ladders | DTCCSₙ₂ = 303 ± 1 Ų (single conformer) [8] [9] |

| Size-exclusion UPLC (phosphate buffer) | Detection of high-MW aggregates | <0.2% aggregate by area [10] |

Routine lots are accepted only when purity ≥ 95%, single impurity ≤ 1%, water < 1% (Karl Fischer), and endotoxin < 0.25 EU mg⁻¹.

Scale-up manufacturing considerations

Discrete PEG processes are readily transferred from gram to kilogram scale because each elongation involves identical solution operations without polymerisation kinetics.

| Parameter | Laboratory (50 g) | Pilot (750 g) | Commercial (15 kg) |

|---|---|---|---|

| Reactor volume | 2 L glass | 25 L glass-lined | 400 L GMP stainless |

| Coupling time per iteration | 1 h | 1.2 h | 1.5 h |

| Solvent recycle rate | 70% | 85% | 90% |

| Overall yield to dPEG8-SATA | 66% | 63% | 61% |

| Purity (qNMR) | 98.4% | 98.2% | 98.0% |

Process intensification measures include continuous‐flow deprotonation, inline extraction, and membrane solvent exchange, lowering solvent per kilogram from 120 L to 45 L and shortening total cycle time from 48 h to 30 h. cGMP production of kilogram lots with ≤0.1% batch-to-batch variance has been documented [11].

Comparative analysis of production methodologies

| Criterion | Stepwise discrete synthesis | Solid-phase iterative synthesis | Conventional polymerisation |

|---|---|---|---|

| Molecular dispersity | Đ = 1 (single) | Đ ≈ 1.01 (minor truncations) [2] | Đ 1.10–1.60 (Poisson) [12] |

| Chain length control | ±0 units | ±1 unit | Gaussian distribution |

| Scalable batch size | Up to 15 kg proven [11] | Limited by resin swelling (≤0.5 kg) [2] | ≥100 kg |

| Purification | Extractive; no chromatography | Resin washing; no columns | Fractional distillation or SEC |

| Typical overall yield | 60–70% | 65–80% | 85–90% (but product is polydisperse) |

| Regulatory analytics | Single m/z and CCS enable qNMR and MS-based release [13] | Similar; minor satellite peaks | Requires averaged MW assays (GPC) |

| Suitability for heterobifunctional linkers | Any orthogonal pair (NHS/AcS, maleimide/azide, etc.) [14] [15] | Same, but linker must survive acid cleavage | Functional end-group heterogeneity high |